molecular formula C21H22N4O2 B11005158 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11005158
M. Wt: 362.4 g/mol
InChI Key: RCWHRWDJWROTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include methoxyindole, benzimidazole derivatives, and acetic anhydride. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the acetamide linkage would produce an amine derivative.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
  • 5-Methoxytryptamine
  • Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

Uniqueness

Compared to these similar compounds, 2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is unique due to its dual indole and benzimidazole structure. This duality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and versatility in scientific research .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O2/c1-24-19-6-4-3-5-17(19)23-20(24)9-11-22-21(26)14-25-12-10-15-13-16(27-2)7-8-18(15)25/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,22,26)

InChI Key

RCWHRWDJWROTOH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.